molecular formula C14H15N3O3S2 B2618386 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1795301-48-2

3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2618386
CAS No.: 1795301-48-2
M. Wt: 337.41
InChI Key: JUHSLGWWEZCJTO-UHFFFAOYSA-N
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Description

3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core linked to a pyrrolidine ring, which is further connected to a nicotinoyl group substituted with a methylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-halo acid with thiourea under basic conditions to form the thiazolidine ring.

    Synthesis of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Coupling with Nicotinoyl Group: The nicotinoyl group, substituted with a methylthio moiety, can be introduced through a nucleophilic substitution reaction, where the pyrrolidine intermediate reacts with 2-(methylthio)nicotinoyl chloride.

    Final Assembly: The final step involves coupling the pyrrolidine intermediate with the thiazolidine-2,4-dione core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nicotinoyl group can undergo reduction to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazolidine-2,4-dione core can participate in nucleophilic substitution reactions, where the carbonyl groups are reactive towards nucleophiles like amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, hydrazine, primary amines.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives of the nicotinoyl group.

    Substitution: Various substituted thiazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit activity against certain diseases. Research into its pharmacological properties could reveal applications in treating conditions such as cancer, bacterial infections, or inflammatory diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolidine-2,4-dione core is known to interact with various biological targets, potentially inhibiting enzymes or altering receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are common in pharmaceuticals and exhibit a wide range of biological activities.

    Nicotinoyl Derivatives: These compounds are often explored for their potential in treating neurological disorders and infections.

Uniqueness

What sets 3-(1-(2-(Methylthio)nicotinoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione apart is the combination of these three functional groups in a single molecule, providing a unique scaffold for drug development and chemical research. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in various fields of study.

Properties

IUPAC Name

3-[1-(2-methylsulfanylpyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-21-12-10(3-2-5-15-12)13(19)16-6-4-9(7-16)17-11(18)8-22-14(17)20/h2-3,5,9H,4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHSLGWWEZCJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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